molecular formula C16H17N3O2S B2924144 (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1904632-85-4

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2924144
CAS No.: 1904632-85-4
M. Wt: 315.39
InChI Key: BGKMZEFUSGQCJL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Acrylamide derivatives, including those similar to the specified compound, have been extensively studied for their synthesis and characterization. For instance, the synthesis of optically active polyacrylamides bearing an oxazoline pendant demonstrates the influence of stereoregularity on chiroptical properties and chiral recognition. This research indicates the potential of such compounds for applications in stereospecific reactions and as part of optically active polymers (Wei Lu et al., 2010).

Moreover, the controlled radical polymerization of acrylamides containing L-phenylalanine moiety via RAFT (Reversible Addition-Fragmentation Chain Transfer) highlights the precise control over polymer synthesis. This method enables the production of polymers with specific molecular weights and low polydispersity, opening up avenues for creating tailored macromolecules for biomedical applications (H. Mori et al., 2005).

Potential Therapeutic Applications

Certain acrylamide derivatives have been evaluated for their therapeutic potential. For example, a study on the effect of quinolinyl acrylate derivatives on prostate cancer both in vitro and in vivo demonstrated significant anti-tumor activity. The most effective compound in this series reduced the viability of human prostate cancer cells, indicating the therapeutic usefulness of such derivatives in cancer treatment (J. Rodrigues et al., 2012).

Applications in Material Science

Acrylamide derivatives have also found applications in material science. The synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases exemplify this. Such materials can significantly improve chromatographic performances, underscoring the role of acrylamide derivatives in developing advanced separation technologies (Y. Tian et al., 2010).

Properties

IUPAC Name

(E)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-19-16(21)10-11-9-12(4-6-14(11)18-19)17-15(20)7-5-13-3-2-8-22-13/h2-3,5,7-8,10,12H,4,6,9H2,1H3,(H,17,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKMZEFUSGQCJL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.